molecular formula C19H20N2O3S2 B10956448 Propan-2-yl 4-cyano-3-methyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]thiophene-2-carboxylate

Propan-2-yl 4-cyano-3-methyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]thiophene-2-carboxylate

Cat. No.: B10956448
M. Wt: 388.5 g/mol
InChI Key: KURBFDRVZRQUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-cyano-3-methyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For the specific compound , the synthesis might involve the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The reactions are often carried out in batch or continuous flow reactors, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Various substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the cyano group can yield amine derivatives.

Mechanism of Action

The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The unique structure of the compound allows it to bind to these targets and modulate their activity. For example, some thiophene derivatives act as inhibitors of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Propan-2-yl 4-cyano-3-methyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]thiophene-2-carboxylate lies in its complex structure, which combines multiple functional groups and a benzothiophene moiety. This unique structure may confer specific biological activities and applications that are not observed in simpler thiophene derivatives.

Properties

Molecular Formula

C19H20N2O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

propan-2-yl 4-cyano-3-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C19H20N2O3S2/c1-10(2)24-19(23)16-11(3)13(8-20)18(26-16)21-17(22)14-9-25-15-7-5-4-6-12(14)15/h9-10H,4-7H2,1-3H3,(H,21,22)

InChI Key

KURBFDRVZRQUGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CSC3=C2CCCC3)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.